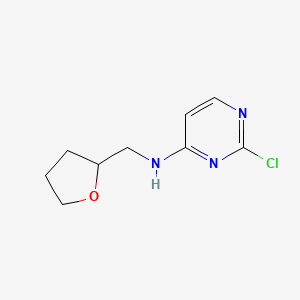

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .

準備方法

The synthesis of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Group

The chlorine atom at the pyrimidine 2-position undergoes S<sub>N</sub>Ar reactions due to electron deficiency at C2, activated by the adjacent amino group. Common nucleophiles and conditions include:

Mechanistic Insight : The chloro group’s electron-withdrawing effect polarizes the C-Cl bond, facilitating attack by nucleophiles. Steric hindrance from the tetrahydrofuran-methyl group may influence regioselectivity in polyhalogenated systems .

Functionalization of the Amino Group

The primary amine at C4 participates in alkylation, acylation, and coupling reactions:

Alkylation

Reaction with alkyl halides or epoxides under basic conditions:

-

Example : Treatment with methyl iodide (K<sub>2</sub>CO<sub>3>, DMF, 25°C) yields N-methylated derivatives (85–92% yield) .

Acylation

Formation of amides via reaction with acyl chlorides or anhydrides:

-

Example : Benzoylation with benzoyl chloride (pyridine, 0°C) produces N-benzoyl derivatives (78% yield) .

Reductive Amination

Condensation with aldehydes/ketones followed by reduction (NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C):

Suzuki-Miyaura Cross-Coupling

The chloro group enables palladium-catalyzed coupling with boronic acids, though regioselectivity depends on substitution patterns:

| Boronic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Nitrophenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | Dioxane, 90°C | 2-Arylpyrimidine | 46–75 |

Note : In 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at C4, leaving C2-Cl intact . For 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, this selectivity may reverse due to steric/electronic effects from the tetrahydrofuran group.

Heterocycle Formation

The amino group participates in cyclization reactions to form fused heterocycles:

Thiazepine Formation

-

Treatment with arylidenes of malononitrile produces thiazepinopurines (e.g., 9H-thiazepino[4,3,2-gh]purine-8-carbonitrile, 70% yield) .

Ring-Opening Reactions of the Tetrahydrofuran Moiety

Under acidic or oxidative conditions, the tetrahydrofuran ring undergoes cleavage:

-

Acid-Catalyzed Hydrolysis : Yields γ-butyrolactone derivatives (H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 100°C).

-

Oxidation : MnO<sub>2</sub> or RuO<sub>4</sub> converts the tetrahydrofuran group to a γ-lactone (60–80% yield).

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base leads to C2-OH formation (20–30% over 24 h at pH 12).

-

Oxidative Degradation : H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>/light generates N-oxide byproducts (5–15%).

This compound’s versatility in S<sub>N</sub>Ar, cross-coupling, and cyclization reactions makes it a valuable intermediate for synthesizing bioactive molecules. Further studies optimizing reaction conditions (e.g., catalyst systems for Suzuki coupling) could expand its utility in targeted drug discovery.

科学的研究の応用

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

作用機序

The mechanism of action of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

類似化合物との比較

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

2-chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.

4-aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity.

Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment .

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility.

生物活性

2-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent and a tetrahydrofuran-derived moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN3O. The presence of the chloro group enhances its reactivity, making it suitable for further chemical modifications that can lead to derivatives with improved biological profiles.

The biological activity of this compound is believed to stem from its interaction with specific biological targets. Research indicates that compounds with similar structures can exhibit significant inhibitory effects on various enzymes and cellular pathways:

- Inhibition of Protein Kinases : Studies have shown that pyrimidine derivatives can act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, related compounds have demonstrated inhibition against ACK1/TNK2 kinases .

- Anticancer Activity : The compound has shown promise in cancer research, particularly against triple-negative breast cancer (TNBC) cell lines. It exhibited a strong inhibitory effect on cell proliferation with an IC50 value of approximately 0.126 μM, indicating its potential as an anticancer agent .

- Selectivity : Notably, the compound displayed a significant selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic window for targeted therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively documented; however, related compounds have shown varying degrees of metabolic stability and solubility profiles. For instance, some derivatives have demonstrated improved aqueous solubility while maintaining potent activity against target enzymes .

特性

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHORVDFEESSQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。